![molecular formula C11H12BrClN2S B14195759 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- CAS No. 832724-85-3](/img/structure/B14195759.png)
2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- typically involves the reaction of a thioamide with an α-halo ketone under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products: The major products formed from these reactions include various substituted thiazolidines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 2-Thiazolidinimine, 3-methyl-
- Thiazolidine, 2-imino-3-methyl-
- 2-Imino-3-methylthiazolidine
Comparison: Compared to its similar compounds, 2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)- is unique due to the presence of both bromophenyl and chloromethyl groups. These functional groups enhance its reactivity and biological activity, making it a more versatile compound for various applications .
Properties
CAS No. |
832724-85-3 |
|---|---|
Molecular Formula |
C11H12BrClN2S |
Molecular Weight |
319.65 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]-4-(chloromethyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H12BrClN2S/c12-10-4-2-1-3-8(10)6-15-9(5-13)7-16-11(15)14/h1-4,9,14H,5-7H2 |
InChI Key |
OGYYVQWIBLQJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=N)S1)CC2=CC=CC=C2Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


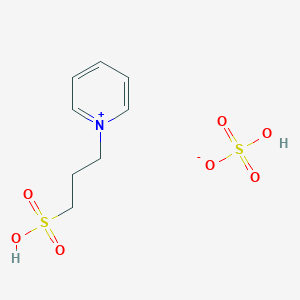

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
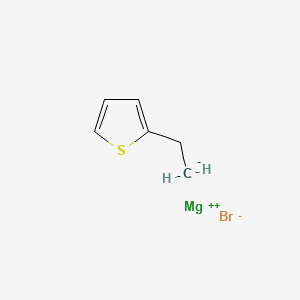
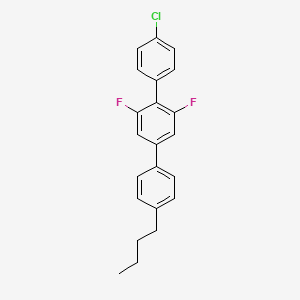
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)
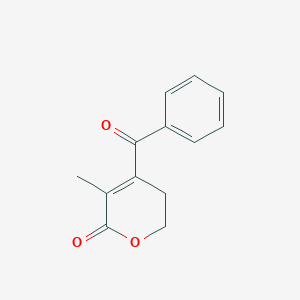


![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
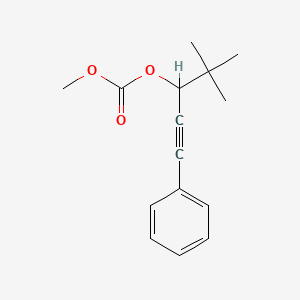
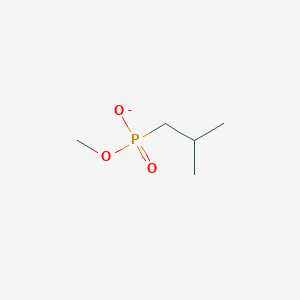
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
